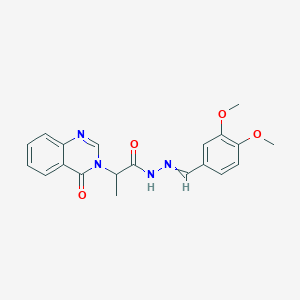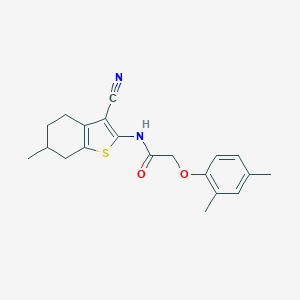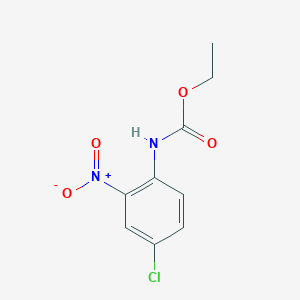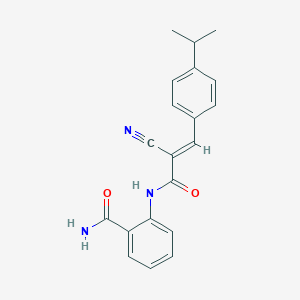
2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CTMA and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of CTMA involves the inhibition of tubulin polymerization, which is essential for cell division. CTMA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle.
Biochemical and Physiological Effects:
In addition to its anticancer properties, CTMA has also been shown to possess anti-inflammatory and analgesic effects. Studies have demonstrated that CTMA inhibits the production of pro-inflammatory cytokines and reduces pain sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTMA is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for the development of anticancer agents. However, one of the limitations of CTMA is its poor solubility in water, which can affect its bioavailability and therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of CTMA. One potential direction is the modification of its chemical structure to improve its solubility and bioavailability. Another direction is the exploration of its potential applications in other fields, such as agriculture and material science. Additionally, further studies are needed to elucidate the mechanism of action of CTMA and its potential side effects in vivo.
In conclusion, CTMA is a fascinating chemical compound with a wide range of potential applications. Its unique chemical structure and properties make it a promising candidate for the development of anticancer agents and other therapeutic agents. Further research is needed to fully understand its mechanisms of action and potential limitations.
Synthesemethoden
The synthesis of CTMA involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methoxyphenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then reacted with acryloyl chloride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
CTMA has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CTMA exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Molekularformel |
C20H20N2O5 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H20N2O5/c1-24-16-7-5-15(6-8-16)22-20(23)14(12-21)9-13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11H,1-4H3,(H,22,23)/b14-9+ |
InChI-Schlüssel |
PRWWVIIXPLUAHI-NTEUORMPSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/C#N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Z)-[4-(diethylamino)phenyl]methylideneamino]-3-methylthiourea](/img/structure/B255184.png)

![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![N-[(Z)-[1-(1,3-benzothiazol-2-yl)-5-imino-3-methylpyrazol-4-ylidene]amino]-4-methoxyaniline](/img/structure/B255191.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255192.png)


![N'-[(E)-(5-ethoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B255196.png)
![N-[(Z)-(4-morpholin-4-ylphenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B255197.png)

![5-chloro-4-[2-[(Z)-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1H-pyridazin-6-one](/img/structure/B255200.png)